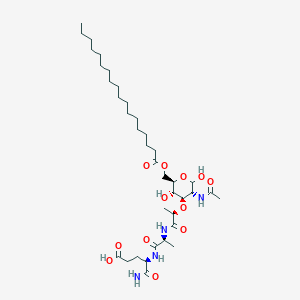

Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2

Description

BenchChem offers high-quality Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H66N4O12 |

|---|---|

Molecular Weight |

758.9 g/mol |

IUPAC Name |

(4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(octadecanoyloxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C37H66N4O12/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30(45)51-23-28-32(46)33(31(37(50)53-28)40-26(4)42)52-25(3)36(49)39-24(2)35(48)41-27(34(38)47)21-22-29(43)44/h24-25,27-28,31-33,37,46,50H,5-23H2,1-4H3,(H2,38,47)(H,39,49)(H,40,42)(H,41,48)(H,43,44)/t24-,25+,27+,28+,31+,32+,33+,37?/m0/s1 |

InChI Key |

DWCYDOMADJBCEO-HOJOVNGYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NC(=O)C)O[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O |

Synonyms |

6-O-stearoyl-muramyl dipeptide 6-O-stearoyl-N-acetylmuramyl-alanylisoglutamine 6-O-stearoyl-N-AcMu-Ala-iso-Gln 6-SMDP L18-MDP(Ala) |

Origin of Product |

United States |

Foundational & Exploratory

Lipophilic Muramyl Dipeptide Derivatives: The Pharmacology and Chemistry of Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2

Abstract

Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 , widely recognized in literature as L18-MDP (or MDP-Lys(L18) in specific analog contexts, though strictly L18-MDP refers to the 6-O-stearoyl derivative), is a lipophilic derivative of Muramyl Dipeptide (MDP).[1][2][3] While MDP is the minimal bioactive peptidoglycan motif capable of activating the innate immune system via the NOD2 receptor, its clinical utility is limited by rapid clearance and pyrogenicity. The introduction of a stearoyl fatty acid chain at the 6-O position of the muramic acid moiety confers amphipathic properties, facilitating incorporation into liposomal bilayers and enhancing cellular uptake. This guide details the structural biology, synthesis logic, and formulation protocols for this potent adjuvant.

Chemical Identity & Structural Analysis[4]

The molecule is a synthetic conjugate of a sugar-peptide core and a fatty acid tail. Its design mimics the natural lipophilicity of mycolic acid-containing peptidoglycans found in Mycobacteria, which are known to drive the potent immunogenicity of Freund's Complete Adjuvant (FCA).

Nomenclature Clarification

-

Common Name: L18-MDP (6-O-stearoyl-MDP)[1]

-

Systematic Name: 6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine[2]

-

User Notation: "Ala-D-Glu-NH2" refers to L-Alanyl-D-Isoglutamine .[4] In peptidoglycan nomenclature, the glutamic acid residue is amidated at the

-carboxyl (isoglutamine), not the

Structural Components[5][6][7][8][9][10]

-

Hydrophilic Head: N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP).[4] This is the agonist ligand for the intracellular receptor NOD2.[5]

-

Hydrophobic Tail: Stearic acid (C18:0) esterified to the primary hydroxyl group (C6) of the muramic acid sugar ring.

-

Linkage: Ester bond (labile to esterases, requiring careful handling).

Physicochemical Properties[2][8][12][13][14][15][16][17]

The following data summarizes the core physical parameters required for formulation development.

| Property | Specification | Notes |

| Molecular Formula | Based on the free base. | |

| Molecular Weight | ~758.95 g/mol | Varies slightly with counterions. |

| CAS Number | 60398-08-5 | Specific to L18-MDP.[1][2][6] |

| Solubility (Water) | Low / Insoluble | Forms micelles or aggregates; not true solution. |

| Solubility (Organic) | High | Soluble in Chloroform ( |

| Appearance | White lyophilized powder | Hygroscopic. |

| Stability | Hydrolysis-sensitive | The 6-O-ester bond can hydrolyze in high pH. |

| pKa | ~3.5 (Carboxyl) | The free carboxyl on the isoglutamine side chain. |

Mechanism of Action: NOD2 Signaling[11][18]

Unlike Toll-like receptors (TLRs) which reside on the cell surface, NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) is a cytosolic sensor. The stearoyl chain of L18-MDP is critical not for receptor binding, but for delivery .

-

Cellular Entry: The lipophilic tail facilitates passive diffusion across the plasma membrane or integration into endosomal membranes after phagocytosis.

-

Receptor Engagement: Once in the cytosol, the MDP moiety binds the LRR (Leucine-Rich Repeat) domain of NOD2.

-

Signal Transduction: Activated NOD2 undergoes conformational change, recruiting RIPK2 (Receptor-Interacting Protein Kinase 2).[5]

-

Effector Output: This complex polyubiquitinates NEMO (IKK

), leading to NF-

Pathway Visualization

Figure 1: The NOD2 signaling cascade activated by L18-MDP.[7] The lipophilic tail assists the initial membrane crossing, while the MDP core drives the cytosolic CARD-CARD interactions.

Synthesis Strategy: Regioselective Acylation

Synthesizing L18-MDP requires differentiating the hydroxyl groups on the sugar ring. The primary alcohol at C6 is the most nucleophilic, but selective protection is often required to prevent side reactions on the peptide chain.

Synthetic Workflow

-

Starting Material: Benzyl-protected MDP (protecting the carboxyl of isoglutamine and the anomeric position).

-

Acylation: Reaction with Stearoyl Chloride or Stearic Anhydride.

-

Deprotection: Catalytic Hydrogenolysis (

) to remove benzyl groups.

Figure 2: General synthetic pathway for 6-O-acyl MDP derivatives. Regioselectivity is achieved by exploiting the higher reactivity of the primary C6 hydroxyl.

Experimental Protocol: Liposomal Formulation

Because L18-MDP is amphipathic, it should not be dissolved directly in aqueous buffer for injection (this leads to aggregation). It must be formulated into liposomes or emulsions.

Protocol: L18-MDP Liposome Preparation (Thin Film Hydration)

Objective: Create multilamellar vesicles (MLVs) incorporating L18-MDP.

Reagents:

-

L18-MDP (Lyophilized powder)

-

Egg Phosphatidylcholine (EPC) or DOPC

-

Cholesterol (Stabilizer)

-

Chloroform (HPLC Grade)

-

Methanol (HPLC Grade)

-

PBS (Phosphate Buffered Saline, pH 7.4)[8]

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Dissolve L18-MDP in a 2:1 (v/v) mixture of Chloroform:Methanol to a concentration of 1 mg/mL.

-

Dissolve lipids (EPC/Cholesterol 10:1 molar ratio) in Chloroform.

-

-

Film Formation:

-

In a round-bottom flask, mix the lipid solution and L18-MDP solution. Target ratio: 100

g L18-MDP per 10 mg Lipid. -

Evaporate solvents using a Rotary Evaporator under reduced pressure at 40°C.

-

Critical: Ensure a thin, uniform film forms on the glass wall.

-

Desiccate under high vacuum overnight to remove trace solvents.

-

-

Hydration:

-

Add pre-warmed PBS (above the lipid transition temperature, usually >25°C for EPC).

-

Vortex vigorously for 10–20 minutes. The film should peel off and form a milky suspension (MLVs).

-

-

Sizing (Optional but Recommended):

-

Extrude the suspension through a 200 nm polycarbonate membrane (10 passes) using a mini-extruder to create Large Unilamellar Vesicles (LUVs).

-

-

Quality Control:

-

Measure particle size via Dynamic Light Scattering (DLS).[9] Target: 150–250 nm (PDI < 0.2).

-

References

-

ChemicalBook. (n.d.). N-Acetylmuramyl-L-Alanyl-D-Isoglutamine-6-O-Stearoyl Properties and Safety. Retrieved from

-

PubChem. (n.d.). Muramyl Dipeptide Derivatives and Analog Structures. National Library of Medicine. Retrieved from

-

Ueoka, R., et al. (2011). A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation.[3] Journal of Dermatological Science. Retrieved from

-

Bachem. (n.d.). Ac-muramyl-Ala-D-Glu-NH2 Product Data. Retrieved from

-

Echelon Biosciences. (n.d.). Liposome Preparation Protocol. Retrieved from

Sources

- 1. Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2- [hongtide.com]

- 2. N-ACETYLMURAMYL-L-ALANYL-D-ISOGLUTAMINE-6-O-STEAROYL | 60398-08-5 [amp.chemicalbook.com]

- 3. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are NOD2 agonists and how do they work? [synapse.patsnap.com]

- 6. 78113-36-7|Ac-muramyl-ala-d-glu(lys(Stearoyl)-OH)-NH2|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 9. Liposome Preparation - Echelon Biosciences [echelon-inc.com]

Advanced Synthesis and Purification of L18-MDP (6-O-Stearoyl-MDP)

Executive Summary

L18-MDP (6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine) is a lipophilic derivative of Muramyl Dipeptide (MDP), the minimal bioactive peptidoglycan motif responsible for immunostimulation.[1] Unlike native MDP, which suffers from rapid elimination and pyrogenicity, L18-MDP leverages an 18-carbon stearoyl chain attached to the C6 hydroxyl of the muramic acid moiety. This modification significantly enhances cellular uptake, endosomal localization, and activation of the NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) receptor.

Technical Distinction Note: Researchers must distinguish L18-MDP (6-O-stearoyl-MDP) from Romurtide (MDP-Lys(L18)), where the stearoyl group is attached to a lysine residue on the peptide tail. This guide focuses exclusively on the synthesis and purification of the 6-O-stearoyl derivative , utilizing regioselective acylation strategies.

Part 1: Chemical Strategy & Retrosynthetic Analysis

The synthesis of L18-MDP presents a classic challenge in carbohydrate chemistry: Regioselectivity . The MDP core molecule contains multiple hydroxyl groups (C4, C6 on the sugar; Ser/Thr residues if present, though MDP has Ala-IsoGln). The primary hydroxyl at the C6 position of the N-acetylmuramic acid (MurNAc) ring is the most nucleophilic, allowing for direct acylation without extensive protection-deprotection schemes if conditions are carefully controlled.

Reaction Logic

-

Starting Material: N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP).[2][3]

-

Acylating Agent: Stearoyl chloride (C18:0-Cl) or Stearic anhydride.

-

Regiocontrol: Kinetic control at low temperatures (0°C) in a basic aprotic solvent (Pyridine/DMF) favors the primary C6-OH over the secondary C4-OH.

Figure 1: Retrosynthetic breakdown of L18-MDP focusing on the convergent assembly of the lipid tail and the glycopeptide core.

Part 2: Detailed Synthesis Protocol

Reagents and Materials[1][4][5][6]

-

Substrate: Muramyl Dipeptide (MDP), >98% purity (lyophilized).

-

Reagent: Stearoyl Chloride (freshly distilled or high-grade commercial).

-

Solvent: Anhydrous Pyridine (dried over KOH) and N,N-Dimethylformamide (DMF).

-

Catalyst: 4-Dimethylaminopyridine (DMAP) - optional, for acceleration.

-

Quenching: Absolute Methanol.

Step-by-Step Methodology

1. Preparation of the Reaction Matrix

Dissolve 1.0 mmol of MDP in a mixture of anhydrous DMF and Pyridine (1:1 v/v, approx 10 mL). The use of DMF improves the solubility of the peptide moiety, while pyridine acts as the acid scavenger.

-

Critical Check: Ensure the solution is clear. Sonicate if necessary. Moisture will hydrolyze the acid chloride, leading to stearic acid impurities that are difficult to separate later.

2. Controlled Acylation (The "Dropwise" Phase)

Cool the solution to 0°C in an ice-water bath. Dissolve 1.1 mmol (1.1 equivalents) of Stearoyl Chloride in 2 mL of anhydrous DMF.

-

Addition: Add the stearoyl chloride solution dropwise over 30 minutes.

-

Reasoning: Slow addition prevents local high concentrations of the acylating agent, reducing the risk of di-acylation (at C4 and C6).

3. Reaction Progression

Allow the reaction to stir at 0°C for 2 hours, then slowly warm to room temperature (25°C) over 4 hours.

-

Monitoring: Monitor by TLC (Silica gel; CHCl3:MeOH:H2O, 65:25:4). The product (L18-MDP) will appear as a spot with a higher Rf (approx 0.6-0.7) compared to the baseline MDP, but lower than free fatty acids.

4. Quenching and Workup

Add 1 mL of anhydrous Methanol to quench unreacted stearoyl chloride. Stir for 15 minutes.

-

Evaporation: Concentrate the mixture under reduced pressure (Rotavap) at <40°C to remove pyridine and DMF. High heat can cause peptide degradation.

-

Extraction: Resuspend the residue in n-Butanol saturated with water. Wash the organic phase three times with water to remove salts and unreacted hydrophilic MDP.

Part 3: Purification Strategy

The amphiphilic nature of L18-MDP (hydrophilic glycopeptide head + lipophilic C18 tail) requires a purification strategy that bridges these polarities.

Purification Protocol

| Stage | Method | Mobile Phase / Conditions | Objective |

| 1. Primary | Flash Column Chromatography | Silica Gel 60 (230-400 mesh) | Bulk separation of mono-ester from di-esters and free fatty acids. |

| Eluent Gradient | CHCl3 → CHCl3:MeOH (15:1) → (10:1) | L18-MDP typically elutes at 10:1 or 8:1 ratio. | |

| 2. Polishing | Gel Filtration (Optional) | Sephadex LH-20 | Removal of low MW salts and trace solvents. |

| Eluent | Methanol or DMF | Size-based exclusion in organic media. | |

| 3. Final | Precipitation | Ether / Petroleum Ether | Removal of lipophilic traces; powder formation. |

Detailed Workflow

-

Column Loading: Dissolve the crude residue in a minimum volume of CHCl3:MeOH (20:1) and load onto the silica column.

-

Elution: Start with pure Chloroform to elute any residual stearic acid or non-polar byproducts. Gradually increase polarity with Methanol.

-

Fraction Collection: Collect fractions and analyze via TLC. Pool fractions containing the pure mono-ester.

-

Lyophilization: Evaporate solvents and freeze-dry from a tert-butanol/water mixture to obtain a white, fluffy powder.

Figure 2: Purification workflow designed to handle the amphiphilic properties of L18-MDP.

Part 4: Quality Control & Characterization

To ensure the integrity of the synthesized L18-MDP, the following analytical validations are mandatory.

Mass Spectrometry (ESI-MS)

-

Expected Mode: Positive Ion Mode [M+H]+ or [M+Na]+.

-

Target Mass: Calculate exact mass based on formula

.-

MW ≈ 758.9 g/mol .

-

Look for peak at m/z ~759.5 .

-

Nuclear Magnetic Resonance (1H-NMR)

Solvent: DMSO-d6 or CDCl3:CD3OD (1:1).

-

Diagnostic Peaks:

- 0.85 (t, 3H): Terminal methyl of stearoyl chain.

- 1.25 (m, ~30H): Methylene protons of the stearoyl chain (strong lipophilic signal).

- 4.0 - 4.5: Shift in the C6 protons of the sugar ring compared to native MDP, confirming acylation at this position (deshielding effect).

Purity (HPLC)

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse).

-

Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).

-

Detection: UV at 210 nm (peptide bond).

-

Criterion: Single peak >98% area integration.

Part 5: Mechanism of Action & Biological Context

Understanding the biological destination of L18-MDP validates the synthesis logic. The stearoyl tail is not merely a handle; it is a functional delivery system.

Figure 3: Mechanism of Action. The lipophilic tail facilitates endosomal entry, allowing the MDP core to access the cytosolic NOD2 receptor.

References

-

Matsumoto, K., et al. (1981). Stimulation of nonspecific resistance to infection induced by 6-O-acyl dipeptides. Infection and Immunity. Link

-

Azuma, I., & Otani, T. (1994). Potentiation of host defense mechanism by muramyl dipeptide derivatives. Progress in Drug Research. Link

-

Ueoka, A., et al. (2011). A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation. Journal of Dermatological Science. Link

-

InvivoGen. (n.d.).[1] L18-MDP: NOD2 agonist - Fatty acid-modified MDP.[1] Technical Data Sheet. Link

-

PubChem. (n.d.). Compound Summary: Romurtide. National Library of Medicine. Link

Sources

Mechanism of action of 6-O-stearoyl-MDP

The following technical guide details the mechanism of action, pharmacological rationale, and experimental applications of 6-O-stearoyl-MDP (also referred to in literature as L18-MDP or a close structural analog of Romurtide).

Technical Guide for Drug Development & Immunotherapy

Part 1: Executive Technical Summary

6-O-stearoyl-MDP is a lipophilic derivative of Muramyl Dipeptide (MDP), the minimal bioactive peptidoglycan motif responsible for immunostimulation. While native MDP is hydrophilic and rapidly cleared, the 6-O-stearoyl modification transforms the molecule into an amphipathic agonist. This structural alteration significantly enhances cellular uptake, membrane retention, and cytosolic bioavailability, allowing for potent activation of the NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) receptor.

Primary Indication: Vaccine Adjuvant, Non-specific Immunostimulant, Hematopoietic Restoration. Key Mechanism: NOD2-dependent activation of NF-κB and MAPK pathways. Pharmacological Advantage: Enhanced lipophilicity overcomes the poor membrane permeability of native MDP, extending biological half-life and potency.

Part 2: Structural & Pharmacological Rationale

1. Chemical Structure & Modification Logic

Native MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine) is highly hydrophilic, leading to rapid renal clearance and poor passive diffusion across the plasma membrane.

-

The Modification: Esterification of the primary hydroxyl group at the C6 position of the N-acetylmuramic acid sugar with stearic acid (C18 fatty acid).

-

The Result: The stearoyl tail acts as a "lipid anchor," facilitating insertion into the lipid bilayer of immune cells (macrophages, dendritic cells) or allowing stable encapsulation within liposomal drug delivery systems.

| Feature | Native MDP | 6-O-Stearoyl-MDP |

| Lipophilicity | Low (Hydrophilic) | High (Amphipathic) |

| Cellular Uptake | Requires PepT1 transporter or pinocytosis | Passive diffusion / Membrane anchoring |

| Half-Life | Short (< 1 hour) | Extended (Depot effect in lipids) |

| Potency | Low (High dose required) | High (10-100x more potent in liposomes) |

Technical Note: Distinguish 6-O-stearoyl-MDP from Romurtide (Muroctasin). While both are stearoyl derivatives, Romurtide carries the stearoyl group on a lysine side chain attached to the peptide terminus. 6-O-stearoyl-MDP carries the lipid on the sugar moiety. Both share the NOD2 activation mechanism.[1]

2. Cellular Uptake Mechanism

Unlike native MDP, which relies on the proton-coupled oligopeptide transporter PepT1 (SLC15A1) for cytosolic entry, 6-O-stearoyl-MDP utilizes a lipid-driven entry mechanism:

-

Membrane Insertion: The C18 tail intercalates into the outer leaflet of the plasma membrane.

-

Flip-Flop / Endocytosis: The molecule is internalized via endocytosis or passive flip-flop, granting access to the cytosol where NOD2 resides.

-

Endosomal Escape: The lipophilic nature assists in destabilizing endosomal membranes or fusing with them, releasing the bioactive moiety into the cytoplasm.

Part 3: Molecular Mechanism of Action (Signaling Pathway)

Once in the cytosol, 6-O-stearoyl-MDP binds to the Leucine-Rich Repeat (LRR) domain of NOD2. This triggers a conformational change (ATP-dependent) leading to the formation of the "NODosome."

Signaling Cascade Visualization

The following diagram illustrates the signal transduction from the cytosolic receptor to nuclear transcription factors.

Caption: NOD2 signaling cascade initiated by 6-O-stearoyl-MDP, leading to NF-κB and MAPK activation and subsequent cytokine production.

Key Signaling Steps:

-

Recognition: 6-O-stearoyl-MDP binds the LRR domain of NOD2.

-

Oligomerization: NOD2 self-oligomerizes via the NACHT domain.

-

Recruitment: The CARD domain of NOD2 recruits RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2) via homotypic CARD-CARD interactions.

-

Ubiquitination: RIPK2 undergoes K63-linked polyubiquitination (mediated by E3 ligases like XIAP), creating a scaffold for TAK1 (Transforming Growth Factor-β-Activated Kinase 1).

-

Divergence:

-

NF-κB Pathway: TAK1 activates the IKK complex, degrading IκB and releasing NF-κB to the nucleus.

-

MAPK Pathway: TAK1 activates p38 and JNK, leading to AP-1 transcription factor activation.

-

-

Output: Upregulation of TNF-α, IL-1β, IL-6, and co-stimulatory molecules (CD80, CD86).

Part 4: Experimental Protocols

Protocol A: Preparation of Liposomal 6-O-Stearoyl-MDP

Rationale: Liposomal encapsulation maximizes the potency of stearoyl-MDP by mimicking a bacterial surface and protecting the hydrophobic tail.

Materials:

-

Phosphatidylcholine (PC)

-

Cholesterol (Chol)[2]

-

6-O-stearoyl-MDP (Lyophilized powder)

-

Chloroform/Methanol (2:1 v/v)

-

PBS (Phosphate Buffered Saline, pH 7.4)

Workflow:

-

Dissolution: Dissolve PC, Chol, and 6-O-stearoyl-MDP in Chloroform/Methanol at a molar ratio of 7:3:0.5 .

-

Film Formation: Evaporate solvent under a stream of nitrogen gas or rotary evaporation to form a thin, uniform lipid film on the vial wall.

-

Desiccation: Vacuum desiccate for >4 hours to remove residual solvent traces.

-

Hydration: Add sterile PBS to the film. Vortex vigorously for 5 minutes at room temperature to form Multilamellar Vesicles (MLVs).

-

Sizing (Optional): Extrude through a 100 nm polycarbonate filter or sonicate to form Large Unilamellar Vesicles (LUVs) for consistent uptake.

-

Storage: Store at 4°C under argon. Use within 1 week.

Protocol B: In Vitro Macrophage Stimulation Assay

Rationale: To validate biological activity via Nitric Oxide (NO) or TNF-α production.

System: RAW 264.7 Murine Macrophages. Self-Validating Control: Use native MDP (high dose) and LPS (positive control).

-

Seeding: Plate RAW 264.7 cells at

cells/well in a 96-well plate (DMEM + 10% FBS). Incubate for 24h. -

Treatment:

-

Group A (Negative Control): Media only.

-

Group B (Positive Control): LPS (100 ng/mL).

-

Group C (Comparator): Native MDP (10 µg/mL).

-

Group D (Test): 6-O-stearoyl-MDP (0.1, 1.0, 10 µg/mL). Note: Dissolve stock in DMSO, ensure final DMSO <0.1%.

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Readout (NO Assay):

-

Collect 50 µL supernatant.

-

Add 50 µL Griess Reagent I + 50 µL Griess Reagent II.

-

Incubate 10 mins at RT.

-

Measure Absorbance at 540 nm.

-

-

Analysis: 6-O-stearoyl-MDP should show statistically significant NO production at lower concentrations than native MDP.

Part 5: References

-

Azuma, I., & Seya, T. (2001). Development of immunoadjuvants for immunotherapy of cancer. International Immunopharmacology. Link

-

Uehori, J., et al. (2005). Dendritic cell maturation induced by muramyl dipeptide (MDP) derivatives: Particulate form mimics pathogen-associated molecular patterns. Journal of Immunology. Link

-

Inohara, N., & Nuñez, G. (2003). NODs: intracellular proteins involved in inflammation and apoptosis. Nature Reviews Immunology. Link

-

Yoo, Y.C., et al. (1991). Adjuvant activity of 6-O-acyl-muramyldipeptides to enhance primary cellular and humoral immune responses. Infection and Immunity. Link

-

Girardin, S.E., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[1] Journal of Biological Chemistry. Link

Sources

Biological Activity of Lipophilic Muramyl Dipeptide Derivatives

Executive Summary

Muramyl dipeptide (MDP), or N-acetylmuramyl-L-alanyl-D-isoglutamine, is the minimal bioactive peptidoglycan motif recognized by the innate immune system.[1] While potent, native MDP suffers from rapid elimination (t1/2 < 30 min) and significant pyrogenicity, limiting its clinical utility.

This technical guide analyzes the lipophilic derivatives of MDP , a class of engineered immunomodulators designed to overcome these pharmacokinetic barriers. By attaching lipophilic moieties (e.g., phospholipids, fatty acids) to the MDP core, researchers have successfully created drugs like Mifamurtide (MTP-PE) and Romurtide that exhibit enhanced macrophage targeting, prolonged half-life, and a decoupled toxicity-efficacy profile. This document details their mechanism of action, structure-activity relationships (SAR), and validated experimental protocols for their formulation and assessment.

Mechanistic Foundations: The NOD2 Signaling Axis

The biological activity of all MDP derivatives hinges on their ability to agonize NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) . Unlike Toll-like receptors (TLRs) which sense surface pathogens, NOD2 is an intracellular sensor. Lipophilic modifications facilitate the passive diffusion or endosomal escape required to reach cytosolic NOD2.

Signaling Pathway Visualization

Upon binding MDP, NOD2 undergoes a conformational change, recruiting the kinase RIP2. This complex ubiquitinates NEMO, leading to the phosphorylation and degradation of IκB, which releases NF-κB to translocate to the nucleus.

Figure 1: The NOD2 intracellular signaling cascade activated by MDP derivatives.[2] Lipophilicity enhances the initial intracellular entry step.

Structure-Activity Relationship (SAR)

The core challenge in MDP engineering is balancing hydrophobicity (for uptake and retention) with receptor affinity (for NOD2 activation).

Key Lipophilic Modifications

-

6-O-Acyl Derivatives: Acylation at the C6 position of the muramic acid sugar. High lipophilicity but often retains pyrogenicity.

-

Peptide C-Terminus Modifications: Attachment of lipids to the isoglutamine or alanine residues. This is the strategy behind MTP-PE and B30-MDP.

-

MTP-PE: Adds a phospholipid tail (dipalmitoylphosphatidylethanolamine).[3] This allows the molecule to intercalate into liposomal bilayers, mimicking a viral particle structure.

-

Romurtide: Adds a stearoyl chain to a lysine residue.

-

Comparative Analysis of Derivatives

| Derivative | Chemical Modification | Primary Indication | Key Biological Advantage |

| MTP-PE (Mifamurtide) | Muramyl Tripeptide + Phosphatidylethanolamine | Osteosarcoma | Liposomal intercalation enables specific delivery to lung macrophages; t1/2 extended to ~18h. |

| Romurtide | N-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine | Neutropenia | Stimulates hematopoietic growth factors (CSF) recovery after chemotherapy. |

| B30-MDP | 6-O-(2-tetradecylhexadecanoyl)-MDP | Vaccine Adjuvant | High adjuvant activity with reduced pyrogenicity compared to native MDP. |

| Murabutide | N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester | Adjuvant / HIV | Non-pyrogenic; retains immunomodulatory activity without inducing fever. |

Experimental Protocols

This section details the formulation and validation of Liposomal MTP-PE (L-MTP-PE) , the gold standard for lipophilic MDP delivery.

Protocol A: Preparation of L-MTP-PE (Thin Film Hydration)

Objective: Encapsulate MTP-PE into multilamellar vesicles (MLVs) to mimic the commercial formulation (Mepact®).

Materials:

-

POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)

-

OOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine)

-

Chloroform/Methanol (2:1 v/v)

-

PBS (Phosphate Buffered Saline, pH 7.4)

Methodology:

-

Lipid Mixing: Dissolve POPC and OOPS in Chloroform/Methanol at a 7:3 molar ratio. Add MTP-PE at a 1:250 (drug:lipid) w/w ratio.[5]

-

Rationale: The 7:3 PC:PS ratio mimics the charge distribution of apoptotic cells, facilitating uptake by macrophages via scavenger receptors (phosphatidylserine recognition).

-

-

Film Formation: Evaporate solvents using a rotary evaporator at 45°C under vacuum until a thin, dry lipid film forms on the flask wall.

-

Desiccation: Keep the film under high vacuum overnight to remove trace solvents.

-

Hydration: Add sterile PBS to the flask. Agitate vigorously (vortex) for 20 minutes at room temperature.

-

Result: Formation of multilamellar vesicles (MLVs) with MTP-PE intercalated in the lipid bilayers.[5]

-

-

Sizing (Optional): For uniform size, extrude through 0.2 µm polycarbonate filters.

Protocol B: In Vitro Macrophage Activation Assay

Objective: Quantify biological activity via Superoxide Anion (

-

Cell Seeding: Plate RAW 264.7 or primary human monocytes at

cells/well in 24-well plates. -

Priming: Treat cells with L-MTP-PE (1–10 µg/mL) for 24 hours.

-

Control: Empty liposomes (Negative) and LPS (Positive, 100 ng/mL).

-

-

Triggering: Wash cells and add Phorbol Myristate Acetate (PMA) (200 ng/mL) to trigger the respiratory burst.

-

Detection: Add Cytochrome C solution. Incubate for 60 mins.

-

Measurement: Measure absorbance at 550 nm. The reduction of Cytochrome C is directly proportional to superoxide release.

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for synthesizing liposomal MDP and validating its immunogenicity.

Therapeutic Applications & Clinical Data

Osteosarcoma (Mifamurtide)

Mifamurtide is the first synthetic MDP derivative to receive regulatory approval (EMA).

-

Mechanism: Activates pulmonary macrophages to eradicate micrometastases that survive chemotherapy.

-

Data: In Phase III trials, the addition of L-MTP-PE to chemotherapy increased the 6-year overall survival rate from 70% to 78% in non-metastatic osteosarcoma patients [1].

Neutropenia (Romurtide)

Used primarily in Japan, Romurtide accelerates the recovery of neutrophil counts following cytotoxic chemotherapy.

-

Mechanism: Induces production of Colony Stimulating Factors (G-CSF, GM-CSF) via the NOD2-NF-κB axis [2].

Challenges and Future Directions

While lipophilic derivatives solve the half-life issue, challenges remain:

-

Toxicity: High doses can still induce "flu-like" symptoms (fever, chills) due to systemic cytokine release (TNF-α).

-

Delivery: Liposomes are passively targeted to the reticuloendothelial system (liver/spleen). Targeting other tissues requires active targeting ligands (e.g., antibodies attached to the liposome surface).

-

Synergy: Future research focuses on combining MDP derivatives with Checkpoint Inhibitors (PD-1/PD-L1 blockade) to turn "cold" tumors "hot."

References

-

Meyers PA, et al. (2008). Osteosarcoma: the addition of muramyl tripeptide to chemotherapy improves overall survival--a report from the Children's Oncology Group. Journal of Clinical Oncology. Link

-

Namba K, et al. (1991). Romurtide, a synthetic muramyl dipeptide derivative, promotes megakaryocytopoiesis in monkeys. Vaccine.[1][6] Link

-

Girardin SE, et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[7][8] EMBO Reports. Link

-

Pabst MJ, et al. (1980).[9] Lipophilic derivative of muramyl dipeptide is more active than muramyl dipeptide in priming macrophages to release superoxide anion.[9] Infection and Immunity.[1][3][9][10][11] Link

-

Anderson PM, et al. (2010).[3] Mifamurtide in osteosarcoma: a practical review. Drugs of Today.[3] Link

Sources

- 1. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]

- 2. dovepress.com [dovepress.com]

- 3. Portico [access.portico.org]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. What is the mechanism of Romurtide? [synapse.patsnap.com]

- 11. Mifamurtide - Wikipedia [en.wikipedia.org]

Technical Guide: Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 as a NOD2 Agonist

Executive Summary

This technical guide details the application of Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 (commonly referred to as L18-MDP or 6-O-stearoyl-MDP ) in immunological research and drug development. Unlike native Muramyl Dipeptide (MDP), which suffers from rapid clearance and poor cellular internalization, the 6-O-stearoyl derivative incorporates a C18 fatty acid chain. This lipophilic modification significantly enhances cellular uptake, prolongs intracellular retention, and amplifies NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) signaling.

This document serves as a blueprint for researchers utilizing L18-MDP to investigate innate immune signaling, develop vaccine adjuvants, or explore cancer immunotherapy protocols.

Molecular Architecture & Physicochemical Properties[1]

The efficacy of L18-MDP stems from its structural duality: it retains the specific pharmacophore required for NOD2 binding while possessing a lipophilic anchor that facilitates membrane interaction.

| Property | Description |

| Chemical Name | 6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine |

| Common Abbreviations | L18-MDP, 6-O-stearoyl-MDP |

| Molecular Formula | C₃₇H₆₆N₄O₁₂ |

| Molecular Weight | ~758.9 g/mol |

| Solubility | Lipophilic. Soluble in DMSO, Ethanol.[1] Poorly soluble in water/PBS without specific formulation (e.g., liposomes, micelles). |

| Target Receptor | NOD2 (intracellular sensor for muramyl dipeptide).[2] |

| Key Modification | Stearoyl (C18) chain at C6 of Muramic Acid. This confers hydrophobicity, allowing the molecule to passively diffuse through cell membranes or be incorporated into liposomal bilayers. |

Scientific Insight: Native MDP is hydrophilic and relies on endocytosis or specific transporters (e.g., SLC15A1/PEPT1) to reach cytosolic NOD2. The stearoyl tail of L18-MDP bypasses this bottleneck, leading to "super-agonistic" activity profiles in assays lacking specific transporters.

Mechanism of Action: The NOD2 Signaling Axis

Upon cytosolic entry, L18-MDP binds to the Leucine-Rich Repeat (LRR) domain of NOD2. This binding induces a conformational change, exposing the N-terminal CARD domains, which recruit RIPK2 (Receptor-Interacting Protein Kinase 2).

Key Signaling Events:

-

RIPK2 Polyubiquitination: The E3 ligases XIAP, cIAP1, and cIAP2 add K63-linked ubiquitin chains to RIPK2.

-

TAK1 Recruitment: The ubiquitin scaffold recruits the TAK1 complex (TAK1-TAB1-TAB2).

-

NF-κB Activation: TAK1 activates the IKK complex, leading to IκBα degradation and nuclear translocation of NF-κB.

-

MAPK Activation: Parallel activation of p38 and JNK pathways.

-

Outcome: Transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-12).[3][4]

Visualization: NOD2 Signaling Pathway

Caption: The NOD2 signaling cascade initiated by L18-MDP, leading to NF-κB and MAPK activation.[5]

Experimental Framework

Reconstitution and Storage

Critical Warning: Do not attempt to dissolve L18-MDP directly in aqueous buffers (PBS/Water). It will precipitate or form unstable aggregates, leading to inconsistent experimental data.

Protocol:

-

Stock Solution (1 mg/mL or 5 mg/mL): Dissolve the lyophilized powder in sterile DMSO or 100% Ethanol . Vortex until completely clear.

-

Aliquot & Store: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

-

Working Solution:

-

Dilute the stock solution into the culture medium or PBS immediately before use.

-

Ensure the final DMSO/Ethanol concentration is < 0.1% to avoid solvent toxicity.

-

Note: For in vivo use, simple dilution may cause precipitation. Use a liposomal formulation or specific vehicle (see Section 4.3).

-

In Vitro Validation (HEK-Blue NOD2 Assay)

This assay validates the agonist activity using a reporter cell line expressing human NOD2 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.

Workflow:

-

Cell Prep: Prepare HEK-Blue™ hNOD2 cells (InvivoGen) in HEK-Blue™ Detection medium.

-

Stimulation: Add L18-MDP (10 ng/mL to 10 µg/mL) to the wells.

-

Control: Use native MDP (10 µg/mL) as a positive control and untreated cells as negative.

-

-

Incubation: Incubate for 16–24 hours at 37°C, 5% CO₂.

-

Readout: Measure SEAP activity using a spectrophotometer at 620–655 nm.

In Vivo Adjuvanticity (Formulation)

For animal studies, L18-MDP is often used to boost immune responses against antigens.

Formulation Protocol (Liposomal/Emulsion):

-

Vehicle: Use a squalene-in-water emulsion or incorporate L18-MDP into liposomes (e.g., DOPC/Cholesterol).

-

Preparation:

-

Dissolve L18-MDP in a small volume of ethanol.

-

Mix with lipids (if making liposomes) or inject into the oil phase of an emulsion.

-

Evaporate solvent or sonicate to form stable particles.

-

-

Administration: Subcutaneous (s.c.) or Intraperitoneal (i.p.). Typical dose: 50–100 µg per mouse .

Visualization: Experimental Workflow

Caption: Step-by-step workflow from reconstitution to experimental application.

Data Presentation: Comparative Efficacy

The table below summarizes the enhanced potency of L18-MDP compared to native MDP, derived from aggregate literature data.

| Feature | Native MDP | L18-MDP (Stearoyl-MDP) | Mechanism of Difference |

| Cellular Uptake | Low (Requires endocytosis/transport) | High (Passive diffusion/membrane anchoring) | Lipophilicity of stearoyl chain.[6] |

| In Vitro Potency (EC50) | High µM range | Low nM to µM range | Enhanced cytosolic availability. |

| In Vivo Half-life | Minutes (Rapid renal clearance) | Hours/Days | Lipid association reduces clearance. |

| Adjuvant Type | Weak Th2 bias | Potent Th1/Th2 balanced | Stronger DC maturation & IL-12 induction. |

| Pyrogenicity | High (at effective doses) | Reduced | Altered PK profile reduces systemic shock. |

References

-

InvivoGen. L18-MDP Product Datasheet & Technical Specifications. InvivoGen. Link

-

Uehori, J., et al. (2005). Dendritic cell maturation induced by muramyl dipeptide (MDP) derivatives: Part of the adjuvant effect of MDP derivatives is mediated by NOD2. Journal of Immunology.[7] Link

-

Tsujimoto, M., et al. (1986). Reconstitution of the immunoadjuvant activity of muramyl dipeptide by liposomes. Infection and Immunity.[6][7] Link

-

Nabergoj, S., et al. (2019). Progress in the discovery of NOD2 agonists: a review of patents from 2010 to 2018. Expert Opinion on Therapeutic Patents. Link

-

Fujimura, T., et al. (2006).[8] A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-beta synergistically induce dendritic cell maturation.[4] Journal of Dermatological Science. Link(Note: References synergistic effects in melanoma models).

Sources

- 1. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 2. Invivogen MURAMYLDIPEPTIDE (L ISOFORM)-, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Acetylmuramyl-L-alanyl-D-isoglutamine | C19H32N4O11 | CID 11620162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. ziath.com [ziath.com]

The Lipophilicity Factor: Optimizing MDP for NOD2-Mediated Immune Stimulation

The following technical guide is structured to address the critical "Membrane Barrier" problem in MDP-based immunotherapy. It synthesizes mechanistic insights with practical, field-proven protocols.

Technical Guide & Whitepaper

Executive Summary: The Intracellular Challenge

Muramyl Dipeptide (MDP) is the minimal bioactive peptidoglycan motif recognized by the innate immune system.[1] However, its clinical utility has historically been hampered by a fundamental paradox: its receptor, NOD2 (Nucleotide-binding oligomerization domain-containing protein 2), is cytosolic, yet native MDP is highly hydrophilic.

Native MDP (

Mechanistic Foundation: The Entry Barrier

To understand why lipophilicity drives potency, we must map the activation pathway. Unlike TLR4 (surface receptor), NOD2 requires the ligand to cross the plasma membrane.

The NOD2 Signaling Cascade

Upon cytosolic entry, MDP binds the Leucine-Rich Repeat (LRR) domain of NOD2. This triggers a conformational change, exposing the CARD domains for RIPK2 recruitment, ultimately activating NF-

Critical Bottleneck: The rate-limiting step is not receptor binding (

Visualization of the Signaling Pathway

The following diagram illustrates the comparative entry mechanisms of hydrophilic MDP versus lipophilic analogs (e.g., MTP-PE).

Figure 1: Comparative activation pathways. Note the direct endosomal escape route facilitated by lipophilic modifications (Red Path), bypassing the rate-limiting PepT1 transport.

Structural Engineering of Lipophilic Analogs

Chemical modification strategies focus on attaching hydrophobic moieties to the muramyl or peptide backbone.

Key Analogs & Properties

| Compound | Modification | Lipophilicity Source | Primary Application | Mechanism of Enhancement |

| Native MDP | None | None (Hydrophilic) | Research Standard | Poor uptake; requires high doses. |

| B30-MDP | 6-O-acyl derivative | 2-docosyl-3-hydroxy-hexacosanoic acid | Adjuvant (Research) | Localizes at injection site; prevents systemic washout. |

| Romurtide | N-acyl-L-Lysine | Stearoyl (C18) chain on Lysine | Leukopenia (Clinical) | Enhanced membrane anchoring; extended half-life. |

| Mifamurtide | Tripeptide-PE | Phosphatidylethanolamine tail | Osteosarcoma (Clinical) | Designed for liposomal bilayer insertion; targets lung macrophages. |

The "Goldilocks" Zone

Research indicates a non-linear relationship between lipophilicity and potency.

-

Too Hydrophilic: Rapid renal clearance, poor cellular uptake.

-

Optimal Lipophilicity (C18 chains): High affinity for lipid bilayers, efficient endosomal escape, retention in draining lymph nodes.

Technical Protocols

The following protocols are designed for self-validation . Causality is emphasized: every step explains why it is performed to prevent experimental artifacts.

Protocol A: In Vitro Potency Assay (Human PBMCs)

Objective: Quantify the immune-stimulating potency of lipophilic MDP analogs vs. native MDP.

Rationale: PBMCs contain monocytes (high NOD2 expression). We measure TNF-

Materials:

-

Fresh human whole blood (heparinized).

-

Ficoll-Paque density gradient media.

-

RPMI-1640 medium + 10% FBS (heat-inactivated).

-

Control: Native MDP (

). -

Test Article: Lipophilic Analog (e.g., L18-MDP) formulated in 2% DMSO or liposomes.

Workflow:

-

PBMC Isolation:

-

Layer diluted blood over Ficoll-Paque. Centrifuge 400xg, 30 min, brake OFF.

-

Why: Brake off prevents disruption of the delicate mononuclear cell layer.

-

-

Plating:

-

Resuspend PBMCs at

cells/mL in RPMI. Plate -

Why: Flat bottom ensures uniform settling and macrophage adherence.

-

-

Stimulation (The Critical Step):

-

Prepare serial dilutions of MDP and Lipophilic Analog (

to -

Crucial: If using a highly lipophilic analog dissolved in DMSO, ensure final DMSO concentration is

to avoid cytotoxicity. -

Incubate for 18-24 hours at

, 5%

-

-

Supernatant Harvest:

-

Centrifuge plate at 500xg for 5 min. Collect cell-free supernatant.

-

Why: Removes cell debris that could clog ELISA washers or interfere with optical density.

-

-

Quantification:

-

Analyze via TNF-

ELISA. -

Self-Validation Check: The Native MDP control must show a dose-dependent curve. If the

MDP well has

-

Protocol B: Liposomal Formulation of Lipophilic MDP

Objective: Incorporate lipophilic MDP (e.g., MTP-PE) into the bilayer of multilamellar vesicles (MLVs).[2]

Rationale: Lipophilic analogs are water-insoluble. They must be "baked" into the lipid membrane during vesicle formation, not just encapsulated in the core.

-

Lipid Film Formation:

-

Mix Phosphatidylcholine (PC) and Phosphatidylserine (PS) (molar ratio 7:3) in chloroform.

-

Add Lipophilic MDP analog (1:100 drug-to-lipid ratio).

-

Rotary evaporate to form a thin, dry film. Desiccate overnight.

-

Why: Co-solubilization ensures the drug is evenly distributed in the lipid matrix before hydration.

-

-

Hydration:

-

Add sterile PBS. Vortex vigorously for 10 minutes.

-

Result: Formation of MLVs (Multilamellar Vesicles).[2] The lipophilic tail of the drug anchors into the bilayer, exposing the muramyl peptide headgroup to the aqueous inter-lamellar space.

-

-

Sizing (Optional):

-

Extrude through 200nm polycarbonate filters if uniform SUV (Small Unilamellar Vesicles) are required.

-

Note: For macrophage targeting, larger MLVs (

) are often superior as they are more readily phagocytosed than nano-sized SUVs.

-

Data Visualization: Formulation Logic

This diagram details the structural difference between encapsulating hydrophilic MDP vs. embedding lipophilic analogs.

Figure 2: Structural integrity comparison. Lipophilic analogs (Right) anchor into the bilayer, preventing leakage and presenting the ligand more effectively after phagocytosis.

References

-

Pabst, M. J., et al. (1980). "Lipophilic derivative of muramyl dipeptide is more active than muramyl dipeptide in priming macrophages to release superoxide anion."[3] Journal of Experimental Medicine.

-

Jakopin, Ž. (2013).[4] "Murabutide Revisited: A Review of its Pleiotropic Biological Effects." Current Medicinal Chemistry.

-

Filippov, D. V., et al. (2016).[5] "Lipophilic Muramyl Dipeptide-Antigen Conjugates as Immunostimulating Agents."[5][6][7] ChemMedChem.

-

Yoo, Y. C., et al. (1991). "Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine." Vaccine.

-

Nardin, A., et al. (2006). "Liposomal muramyl tripeptide phosphatidylethanolamine: A review of its development and clinical application." Expert Review of Vaccines.

Sources

- 1. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]

- 2. Potentiating effect of muramyl dipeptide and its lipophilic analog encapsulated in liposomes on tumor cell killing by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipophilic derivative of muramyl dipeptide is more active than muramyl dipeptide in priming macrophages to release superoxide anion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]

- 5. Lipophilic Muramyl Dipeptide-Antigen Conjugates as Immunostimulating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Discovery and history of muramyl dipeptide adjuvants

The Minimal Active Unit: A Technical Guide to Muramyl Dipeptide Adjuvants

Executive Summary

Muramyl dipeptide (MDP) represents a watershed moment in immunopharmacology: the first successful reduction of a complex bacterial adjuvant (Freund’s Complete Adjuvant) to a single, synthetically reproducible molecule (

Historical Genesis: Deconstructing the Mycobacteria

The Problem: In the mid-20th century, Freund’s Complete Adjuvant (FCA)—an emulsion of killed Mycobacterium tuberculosis in mineral oil—was the gold standard for antibody production but was too toxic (granulomas, ulcers) for human use. The Solution: In 1974, two independent groups (Lederer et al. at the Pasteur Institute and Kotani et al. in Japan) identified the minimal structural unit responsible for this adjuvant activity.

The Isolation Logic

The discovery required a systematic enzymatic degradation of the mycobacterial cell wall.

Figure 1: The deconstruction workflow used by Lederer and Kotani to isolate MDP from the mycobacterial cell wall.

Chemical Architecture & SAR

The biological activity of MDP is strictly dependent on its stereochemistry. The molecule consists of a sugar moiety (

Chemical Name:

Critical Structural Features (SAR)

| Structural Component | Modification | Effect on Activity |

| Sugar Moiety | Removal of | Loss of activity. |

| L-Alanine (Pos 1) | Substitution with D-Alanine | Complete loss of adjuvant activity. |

| D-Isoglutamine (Pos 2) | Substitution with L-Isoglutamine | Loss of activity. |

| D-Isoglutamine (Pos 2) | Conversion to D-Glutamic acid | Loss of adjuvant activity; often toxic. |

| C-Terminus | Lipophilic tail addition (e.g., PE) | Increases cellular uptake and potency (basis of Mifamurtide). |

Key Insight: The D-isoglutamine residue is unique to bacterial cell walls; mammalian enzymes do not synthesize D-amino acids in this context, making it a perfect Pathogen-Associated Molecular Pattern (PAMP) for the immune system to detect.

Mechanism of Action: The NOD2 Pathway

MDP is recognized intracellularly by NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2), also known as CARD15. Unlike Toll-like receptors (TLRs) that often reside on the cell surface, NOD2 is cytosolic.[6]

Causality of Activation:

-

Entry: MDP enters the cell via endocytosis (often clathrin-mediated) or peptide transporters (hPepT1).

-

Recognition: MDP binds to the Leucine-Rich Repeat (LRR) domain of NOD2.[6][7]

-

Unfolding: Binding induces a conformational change, exposing the CARD domains.

-

Signaling: NOD2 recruits RIPK2 (Receptor-Interacting Protein Kinase 2), leading to ubiquitination and downstream NF-

B activation.

Figure 2: The NOD2 signaling cascade. MDP binding triggers RIPK2 recruitment, leading to NF-

Clinical Translation & Derivatives

The primary barrier to MDP's clinical use was pyrogenicity (fever induction). Researchers developed derivatives to separate adjuvant activity from pyrogenic toxicity.

Comparative Pharmacology

| Compound | Structure Note | Pyrogenicity | Clinical Status | Primary Indication |

| Native MDP | High | Abandoned | Research Tool | |

| Murabutide | Ester derivative of MDP | Low/None | Investigational | Vaccine Adjuvant |

| Mifamurtide | Muramyl Tripeptide-PE (Lipophilic) | Moderate (Manageable) | Approved (EU) | Osteosarcoma |

| Romurtide | Stearoyl-MDP derivative | Low | Approved (Japan) | Leukopenia |

Mifamurtide (Mepact®)

Mifamurtide is a lipophilic analog (L-MTP-PE) encapsulated in liposomes.

-

Design Logic: The lipid tail (Phosphatidylethanolamine) anchors the molecule into the liposomal bilayer.

-

Targeting: Liposomes are naturally phagocytosed by macrophages/monocytes in the liver, spleen, and lungs (the reticuloendothelial system), delivering the drug directly to the effector cells while minimizing systemic free-drug toxicity.

-

Efficacy: Activates tumoricidal properties of macrophages to destroy residual osteosarcoma metastases.

Experimental Protocol: NOD2 Validation Assay

Objective: To validate the biological activity of an MDP sample or derivative using a reporter cell line.

System: HEK-Blue™ hNOD2 (InvivoGen).[8] These cells are engineered to overexpress human NOD2 and an NF-

Materials

-

Cell Line: HEK-Blue™ hNOD2 (maintain in DMEM + Blasticidin + Zeocin).

-

Ligand: MDP (Standard) and Test Compound.

-

Detection Reagent: QUANTI-Blue™ (colorimetric SEAP substrate).

-

Control: HEK-Blue™ Null1 (Parental cell line without NOD2 overexpression) to rule out TLR activation.

Step-by-Step Workflow

-

Preparation: Resuspend HEK-Blue hNOD2 cells to a density of

cells/mL in HEK-Blue Detection medium. -

Plating: Add 180 µL of cell suspension per well in a 96-well flat-bottom plate (~50,000 cells/well).

-

Stimulation: Add 20 µL of MDP or Test Compound at graded concentrations (e.g., 10 ng/mL to 10 µg/mL).

-

Incubation: Incubate at 37°C, 5% CO

for 16–24 hours.-

Note: Avoid longer incubations as background alkaline phosphatase levels may rise.

-

-

Quantification:

-

Prepare QUANTI-Blue solution.

-

Transfer 20 µL of cell supernatant to a new plate.

-

Add 180 µL of QUANTI-Blue.

-

Incubate at 37°C for 30–60 minutes.

-

-

Readout: Measure absorbance (OD) at 620–655 nm using a microplate reader.

-

Analysis: Calculate the EC

by plotting OD vs. Log[Concentration].

References

-

Ellouz, F., Adam, A., Ciorbaru, R., & Lederer, E. (1974). Minimal structural requirements for adjuvant activity of bacterial peptidoglycan derivatives. Biochemical and Biophysical Research Communications, 59(4), 1317–1325. Link

-

Kotani, S., et al. (1975). Immunoadjuvant activities of cell walls and their water-soluble fractions prepared from various gram-positive bacteria. Biken Journal, 18, 105–111. Link

-

Girardin, S. E., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[1][2][5][6][7][10][11] Journal of Biological Chemistry, 278(11), 8869–8872. Link

-

Meyers, P. A., et al. (2008). Osteosarcoma: the addition of muramyl tripeptide to chemotherapy improves overall survival—a report from the Children's Oncology Group. Journal of Clinical Oncology, 26(4), 633–638. Link

-

InvivoGen. (n.d.).[8] HEK-Blue™ hNOD2 Cells Protocol.[8][12] Link[8]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. JCI - Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis [jci.org]

- 7. The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. opus.govst.edu [opus.govst.edu]

- 10. researchgate.net [researchgate.net]

- 11. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

An In-depth Technical Guide to the Innate Immune Response Following L18-MDP Stimulation

This guide provides a comprehensive technical overview of the innate immune response elicited by L18-MDP, a potent synthetic agonist of the intracellular pattern recognition receptor, NOD2. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, cellular consequences, and state-of-the-art experimental methodologies for studying this critical pathway. Our narrative is built on a foundation of scientific integrity, explaining not just the "how" but the "why" behind experimental designs and mechanistic steps.

Introduction: L18-MDP and the NOD2 Sensing Pathway

The innate immune system serves as the body's first line of defense, relying on a germline-encoded repertoire of Pattern Recognition Receptors (PRRs) to detect conserved microbial structures.[1][2] Among these, the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) is a paramount cytosolic sensor responsible for recognizing muramyl dipeptide (MDP), a ubiquitous component of both Gram-positive and Gram-negative bacterial peptidoglycan.[2][3][4]

L18-MDP, also known as MDP-Lys(L18), is a synthetic, lipophilic derivative of MDP.[5][6] This structural modification—specifically the addition of a stearoyl fatty acid chain—is not a trivial alteration. It critically enhances the molecule's ability to traverse the cell membrane, leading to more efficient delivery to its cytosolic target, NOD2.[7] This enhanced bioavailability makes L18-MDP a more potent activator of the NOD2 pathway than its natural counterpart, MDP.[7]

The engagement of the NOD2 pathway by agonists like L18-MDP is of profound interest in immunology and drug development. It is a central hub for initiating inflammatory responses and has significant implications in the pathogenesis of inflammatory conditions such as Crohn's disease, where mutations in the NOD2 gene are a major risk factor.[8][9][10][11] Conversely, harnessing this pathway is a key strategy in the development of next-generation vaccine adjuvants and immunotherapies for cancer.[3][6][12]

The Molecular Cascade: From Cytosolic Recognition to Gene Transcription

The response to L18-MDP is a highly orchestrated series of molecular events. Understanding this pathway is essential for designing experiments and interpreting data accurately. The process begins with cellular entry and culminates in the coordinated expression of hundreds of immune genes.

Cellular Entry, Processing, and Ligand Recognition

Unlike hydrophilic MDP, the lipophilic nature of L18-MDP facilitates its passive diffusion across the plasma membrane. Once inside the cytoplasm, cellular esterases are thought to hydrolyze the fatty acid chain, releasing the core MDP molecule.[7]

A pivotal and recently elucidated step is the phosphorylation of the liberated MDP by the cellular enzyme N-acetyl-glucosamine kinase (NAGK).[7] This phosphorylation event is an absolute prerequisite for NOD2 activation. The resulting MDP-phosphate then directly binds to the leucine-rich repeat (LRR) domain of NOD2, inducing a critical conformational change that relieves its auto-inhibited state.[4][7][13]

NOD2 Signalosome Assembly and Downstream Signaling

Ligand binding triggers the oligomerization of NOD2, a crucial step for the recruitment of downstream signaling effectors. The central event is the homotypic interaction between the caspase recruitment domain (CARD) of NOD2 and that of the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[7][8] This interaction seeds the formation of a multi-protein complex known as the NOD2 signalosome.

Within the signalosome, RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit and activate two principal downstream pathways:

-

NF-κB Activation: The ubiquitinated RIPK2 recruits the TAK1 and IKK complexes. TAK1 phosphorylates and activates the IKK complex, which in turn phosphorylates the inhibitory protein IκBα.[14] This marks IκBα for proteasomal degradation, liberating the NF-κB transcription factor (a heterodimer of p50 and p65/RelA) to translocate into the nucleus.[7][14][15] Nuclear NF-κB then binds to the promoters of a vast array of pro-inflammatory genes, including cytokines and chemokines.

-

MAPK Activation: The NOD2 signalosome also potently activates the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK, and JNK.[4][7][15] These kinases phosphorylate other transcription factors (e.g., AP-1), which cooperate with NF-κB to drive a robust inflammatory gene expression program.

Inflammasome Activation and Cytokine Maturation

In certain cell types, particularly myeloid cells, NOD2 activation is a key trigger for inflammasome assembly. The NOD2 signalosome can cooperate with other NLRs, such as NLRP1 or NLRP3, to form a platform for the activation of Caspase-1.[16][17] Active Caspase-1 is a protease with two critical substrates: pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18). Cleavage by Caspase-1 is essential for the maturation and secretion of these potent pro-inflammatory cytokines.[16][18]

Caption: L18-MDP signaling through the NOD2 pathway.

Cellular Responses and Immunological Consequences

The molecular signaling cascade translates into a potent, multi-faceted cellular response, primarily driven by professional innate immune cells like monocytes, macrophages, and dendritic cells (DCs).[12][19]

Pro-inflammatory Cytokine and Chemokine Secretion

A hallmark of L18-MDP stimulation is the robust production of a wide array of cytokines and chemokines. This "cytokine storm" is essential for recruiting and activating other immune cells to the site of a potential infection. The specific profile can vary by cell type and species, but a core set is consistently observed.

| Cytokine/Chemokine | Primary Function in Innate Immunity | Typical Induction by L18-MDP |

| TNF-α | Potent pro-inflammatory cytokine; activates endothelial cells; induces fever | Strong and rapid induction |

| IL-1β | Key mediator of inflammation; induces fever; promotes T-cell activation | Strong induction, requires inflammasome/Caspase-1 |

| IL-6 | Pleiotropic cytokine; induces acute phase response; promotes B-cell differentiation | Strong induction |

| IL-12 | Critical for Th1 polarization of adaptive immunity; activates NK cells | Moderate to strong induction, especially in DCs |

| IL-8 (CXCL8) | Potent neutrophil chemoattractant | Very strong induction in monocytes/macrophages |

| IL-10 | Anti-inflammatory cytokine (often induced later as a feedback mechanism) | Variable induction |

This table summarizes typical responses observed in human primary monocytes or THP-1 cells.[12][20]

Dendritic Cell Maturation and Adjuvant Activity

Dendritic cells are the most potent antigen-presenting cells (APCs) and are critical for bridging innate and adaptive immunity. L18-MDP is a powerful stimulus for DC maturation, a process characterized by:

-

Upregulation of Co-stimulatory Molecules: Increased surface expression of CD40, CD80, and CD86.[12] These molecules provide the "second signal" necessary for naive T-cell activation.

-

Enhanced Antigen Presentation: Increased expression of MHC class I and II molecules, allowing for more efficient presentation of processed antigens to T-cells.

-

Production of T-cell Polarizing Cytokines: Secretion of IL-12, which drives the differentiation of naive CD4+ T-cells into the Th1 lineage, crucial for cell-mediated immunity against intracellular pathogens and tumors.[12]

This potentiation of DC function is the mechanistic basis for the powerful adjuvant effects of L18-MDP, making it an attractive candidate for enhancing the immunogenicity of subunit vaccines.[5][6]

Validated Experimental Protocols

Studying the L18-MDP response requires robust and well-controlled experimental systems. The following protocols are field-proven methodologies for interrogating this pathway.

Caption: A typical workflow for in vitro analysis of L18-MDP response.

Protocol 1: In Vitro Stimulation of THP-1 Monocytes

Causality: The human THP-1 monocytic cell line is an excellent model as it endogenously expresses the complete NOD2 signaling pathway and provides a highly reproducible system, minimizing the donor-to-donor variability seen with primary cells.[20]

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain cells at a density between 2x10^5 and 1x10^6 cells/mL.

-

Seeding: Seed cells into a 24-well tissue culture plate at a density of 5x10^5 cells/well in 1 mL of complete medium.

-

Differentiation (Optional but Recommended): To obtain a more macrophage-like phenotype, differentiate cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL for 24-48 hours. After differentiation, wash the adherent cells gently with warm PBS and replace with fresh, PMA-free complete medium. Allow cells to rest for 24 hours before stimulation.

-

Stimulation Preparation: Prepare a 100X stock of L18-MDP in sterile DMSO. A typical final stimulation concentration ranges from 10 to 1000 ng/mL. Prepare vehicle (DMSO) and positive (LPS, 100 ng/mL) controls.

-

Treatment: Add 10 µL of the 100X stock solutions to the appropriate wells. Gently swirl the plate to mix.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

-

For signaling pathway analysis (Western Blot), incubate for 15-60 minutes.

-

For cytokine analysis (ELISA), incubate for 4-24 hours.

-

Protocol 2: Quantification of TNF-α by Sandwich ELISA

Causality: ELISA (Enzyme-Linked Immunosorbent Assay) is the gold standard for quantifying secreted proteins due to its high sensitivity and specificity, which is conferred by the use of a matched pair of antibodies targeting different epitopes on the cytokine.

-

Sample Collection: After incubation, centrifuge the culture plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C until use.

-

Plate Coating: Dilute the capture antibody (e.g., anti-human TNF-α) in coating buffer (e.g., 1X PBS) to the manufacturer's recommended concentration. Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.

-

Blocking: Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20). Add 200 µL of Blocking Buffer (e.g., PBS + 1% BSA) to each well. Incubate for 1-2 hours at room temperature (RT).

-

Sample and Standard Incubation: Wash the plate 3 times. Prepare a standard curve using recombinant TNF-α. Add 100 µL of standards and samples (diluted in Blocking Buffer if necessary) to the appropriate wells. Incubate for 2 hours at RT.

-

Detection Antibody: Wash the plate 3 times. Add 100 µL of the biotinylated detection antibody, diluted to the recommended concentration in Blocking Buffer, to each well. Incubate for 1-2 hours at RT.

-

Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP conjugate, diluted in Blocking Buffer, to each well. Incubate for 20-30 minutes at RT, protected from light.

-

Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well. Incubate at RT in the dark until sufficient color develops (typically 5-20 minutes).

-

Reaction Stop: Add 50 µL of Stop Solution (e.g., 1M H₂SO₄) to each well.

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract background absorbance. Plot the standard curve (absorbance vs. concentration) and use a 4-parameter logistic curve fit to calculate the concentration of TNF-α in the unknown samples.

Data Interpretation and Self-Validating Systems

-

Vehicle Control (DMSO): This is the most critical control. Any observed effect must be significantly greater than that produced by the solvent used to dissolve L18-MDP. This ensures the response is due to the compound, not the vehicle.

-

Positive Control (LPS): Using a ligand for a different PRR, like LPS for TLR4, validates the immunocompetence of the cells. If cells respond to LPS but not L18-MDP, it may suggest a specific defect in the NOD2 pathway.

-

Genetic Controls (The Gold Standard): The most definitive validation comes from using cells with a genetic knockout of a key pathway component. For instance, demonstrating that L18-MDP fails to induce cytokine production in NOD2-knockout or RIPK2-knockout THP-1 cells provides unequivocal evidence that the response is NOD2-dependent.[7][18]

Conclusion and Future Perspectives

L18-MDP is a powerful tool for probing the intricacies of innate immune sensing. Its ability to potently and specifically activate the NOD2 pathway triggers a robust inflammatory cascade characterized by NF-κB and MAPK activation, pro-inflammatory cytokine secretion, and the maturation of antigen-presenting cells. This cascade is fundamental to its efficacy as an immunological adjuvant and provides a window into the mechanisms of inflammatory diseases.

Future research will continue to unravel the complex interplay between NOD2 signaling and other immune pathways, including autophagy and other PRRs.[21] A deeper understanding of how L18-MDP modulates the immune microenvironment will be crucial for designing more effective vaccines against challenging pathogens and developing novel immunotherapies for cancer and chronic inflammatory diseases.

References

-

Title: Muramyl peptides activate innate immunity conjointly via YB1 and NOD2 Source: PubMed URL: [Link]

-

Title: The adjuvant effect of a muramyl dipeptide (MDP) analog on temperature-sensitive Salmonella mutant vaccine Source: PubMed URL: [Link]

-

Title: Muramyl Dipeptide and its Derivatives: Peptide Adjuvant in Immunological Disorders and Cancer Therapy Source: Bentham Science URL: [Link]

-

Title: Biological studies of muramyl dipeptide analogues as potential ligands for NOD2 receptor Source: Lakehead University Knowledge Commons URL: [Link]

-

Title: Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae Source: Infection and Immunity - ASM Journals URL: [Link]

-

Title: Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine Source: PubMed URL: [Link]

-

Title: Regulation of Immune Homeostasis via Muramyl Peptides-Low Molecular Weight Bioregulators of Bacterial Origin Source: MDPI URL: [Link]

-

Title: Phosphorylation of muramyl peptides by NAGK is required for NOD2 activation Source: Nature URL: [Link]

-

Title: Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response Source: MDPI URL: [Link]

-

Title: A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth Source: ResearchGate URL: [Link]

-

Title: Activation of NOD2 by MDP results in increased IL-1 and IL-18... Source: ResearchGate URL: [Link]

-

Title: A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth Source: PubMed URL: [Link]

-

Title: A NOD2–NALP1 complex mediates caspase-1-dependent IL-1β secretion in response to Bacillus anthracis infection and muramyl dipeptide Source: PNAS URL: [Link]

-

Title: Role of Nod2 in the development of Crohn's disease Source: PMC - NIH URL: [Link]

-

Title: Inflammasome-dependent cytokine secretion by L18-MDP in human cDC2 is... Source: ResearchGate URL: [Link]

-

Title: Crohn's and NOD2: A Classic Interaction Re-Examined Source: MicrobeTO URL: [Link]

-

Title: The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

-

Title: The Effect of NOD2 on the Microbiota in Crohn's Disease Source: PMC - NIH URL: [Link]

-

Title: The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment Source: ACS Publications URL: [Link]

-

Title: Multidomain Peptide Hydrogel Adjuvants Elicit Strong Bias Towards Humoral Immunity Source: Wiley Online Library URL: [Link]

-

Title: NOD2 and inflammation: current insights Source: JIR - Dove Medical Press URL: [Link]

-

Title: Chronic NOD2 stimulation by MDP confers protection against parthanatos through M2b macrophage polarization in RAW264.7 cells Source: PubMed URL: [Link]

-

Title: Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Effect of L18-MDP(Ala), a synthetic derivative of muramyl dipeptide, on nonspecific resistance of mice to microbial infections Source: PMC - NIH URL: [Link]

-

Title: The NOD2 Gene and Its Role and Extent in Inflammatory Bowel Disease (Ulcerative Colitis and Crohn's Disease) Source: Proceedings of the Texas A&M Medical Student Grand Rounds URL: [Link]

-

Title: Nod2 Activates NF-kB in CD4+ T Cells but Its Expression Is Dispensable for T Cell-Induced Colitis Source: PLOS One URL: [Link]

-

Title: THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists Source: CORE URL: [Link]

-

Title: Distinct Roles for Nod2 Protein and Autocrine Interleukin-1β in Muramyl Dipeptide-induced Mitogen-activated Protein Kinase Activation and Cytokine Secretion in Human Macrophages Source: PMC - NIH URL: [Link]

-

Title: MDP-NOD2 stimulation induces HNP-1 secretion which contributes to NOD2 anti-bacterial function Source: PMC - NIH URL: [Link]

-

Title: Polarized monocyte response to cytokine stimulation Source: PMC - NIH URL: [Link]

-

Title: NOD2 senses MDP and elicits immune responses. MDP-derived from... Source: ResearchGate URL: [Link]

-

Title: NOD2-C2 - a novel NOD2 isoform activating NF-κB in a muramyl dipeptide-independent manner Source: PMC - PubMed Central URL: [Link]

-

Title: Macrophage stimulation in vitro by an inactive muramyl dipeptide derivative after conjugation to a multi-poly(DL-alanyl)-poly(L-lysine) carrier Source: NIH URL: [Link]

Sources

- 1. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]

- 2. journals.asm.org [journals.asm.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The adjuvant effect of a muramyl dipeptide (MDP) analog on temperature-sensitive Salmonella mutant vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation of muramyl peptides by NAGK is required for NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Nod2 in the development of Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbeto.ca [microbeto.ca]

- 10. The Effect of NOD2 on the Microbiota in Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 21. The NOD2 Gene and Its Role and Extent in Inflammatory Bowel Disease (Ulcerative Colitis and Crohn’s Disease) – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

Methodological & Application

Technical Guide: In Vivo Application of Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2

[1]

Part 1: Molecule Profile & Mechanistic Logic[1]

The Compound

Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 is a lipophilic derivative of Muramyl Dipeptide (MDP), the minimal bioactive peptidoglycan motif recognized by the innate immune system.[1]

-

Core Moiety: N-acetylmuramyl-L-alanyl-D-isoglutamine (activates NOD2).[1][2][3]

-